molecular formula C13H17NO2 B12915288 5,5-Dimethyl-2-(2-phenylethyl)-1,2-oxazolidin-3-one CAS No. 65992-07-6

5,5-Dimethyl-2-(2-phenylethyl)-1,2-oxazolidin-3-one

Cat. No.: B12915288
CAS No.: 65992-07-6
M. Wt: 219.28 g/mol
InChI Key: NEGFXWNWXBBSDU-UHFFFAOYSA-N
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Description

5,5-Dimethyl-2-phenethylisoxazolidin-3-one is an organic compound belonging to the isoxazolidinone family It is characterized by a five-membered ring containing both oxygen and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-2-phenethylisoxazolidin-3-one typically involves multi-step processes. One common method includes the reaction of cyanogen chloride with tert-butylhydroxylamine to form 5,5-dimethyl-3-isoxazolidinone nitrile, which is then converted to the target compound through hydrogenation or hydrolysis reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-2-phenethylisoxazolidin-3-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can modify the ring structure or reduce double bonds.

    Substitution: Common in organic synthesis, substitution reactions can replace hydrogen atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) under controlled temperatures.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds.

Scientific Research Applications

5,5-Dimethyl-2-phenethylisoxazolidin-3-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-2-phenethylisoxazolidin-3-one involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or modulator of enzymes and receptors, influencing biochemical processes. The exact pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    5,5-Dimethyl-3-isoxazolidinone: Shares a similar core structure but lacks the phenethyl group.

    3-Isoxazolidinone: A simpler analog without the dimethyl and phenethyl substitutions.

Uniqueness

The presence of the phenethyl group enhances its biological activity and makes it a valuable compound in medicinal chemistry .

Properties

CAS No.

65992-07-6

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

5,5-dimethyl-2-(2-phenylethyl)-1,2-oxazolidin-3-one

InChI

InChI=1S/C13H17NO2/c1-13(2)10-12(15)14(16-13)9-8-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3

InChI Key

NEGFXWNWXBBSDU-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)N(O1)CCC2=CC=CC=C2)C

Origin of Product

United States

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